![molecular formula C16H16BrN5O2 B2438252 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide CAS No. 2034557-05-4](/img/structure/B2438252.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are known for their biological activity and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of triazolopyrimidines often involves the condensation of aminopyrimidine Schiff bases with orthoesters or chloroanhydrides . Another method involves the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines .Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by the presence of a triazole ring fused with a pyrimidine ring . This structure is often modified with various functional groups to enhance its biological activity .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions due to the presence of multiple reactive sites in their structure . For example, they can react with amines, aldehydes, and other reagents to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines can vary depending on their specific structure and the functional groups they contain . For example, they can exhibit different melting points, solubilities, and spectral properties .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
N-(3-([1,2,4]triazolo[1,5-a]pyrimidine-6-yl)propyl)-2-bromo-5-methoxybenzamide belongs to a class of compounds that have been the subject of extensive research due to their chemical properties. Studies have focused on the synthesis and characterization of similar compounds. For instance, a novel pyrimidine derivative was synthesized, characterized by X-ray diffraction, and evaluated for its antibacterial activity (Lahmidi et al., 2019). Another study synthesized [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives through a Dimroth rearrangement and investigated their structural properties using NMR and DFT calculations (Salgado et al., 2011).
Antimicrobial Properties
Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine ring have shown promise in antimicrobial applications. For example, new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines exhibited modest antimicrobial activities against various bacterial and fungal strains (Prasanna Kumara et al., 2013).
Anticancer and Antiproliferative Activities
Recent studies have explored the potential anticancer and antiproliferative effects of these compounds. Modification of a related compound showed notable anticancer effects and toxicity reduction when tested against human cancer cell lines (Wang et al., 2015). Another study synthesized a series of triazolo[1,5-c]pyrimidines, demonstrating their potential as antiasthma agents due to their mediator release inhibitory properties (Medwid et al., 1990).
Agricultural Applications
Compounds with [1,2,4]triazolo[1,5-a]pyrimidine structures have also found applications in agriculture. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds showed excellent herbicidal activity on a broad spectrum of vegetation (Moran, 2003).
Mecanismo De Acción
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition leads to a significant alteration in cell cycle progression .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth and induction of apoptosis within cells . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Propiedades
IUPAC Name |
2-bromo-5-methoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O2/c1-24-12-4-5-14(17)13(7-12)15(23)18-6-2-3-11-8-19-16-20-10-21-22(16)9-11/h4-5,7-10H,2-3,6H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMBTHNVQLIOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

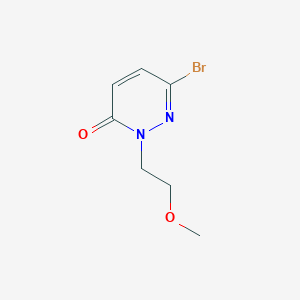
![1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2438175.png)
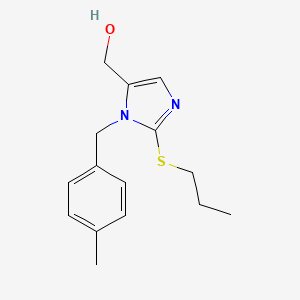
![ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2438177.png)
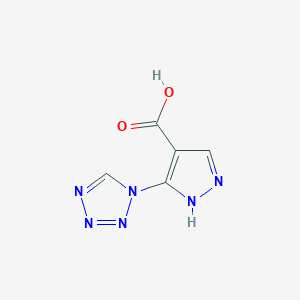
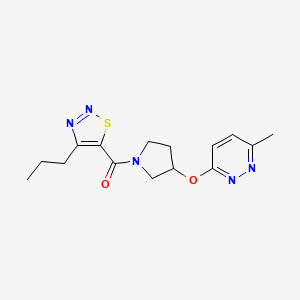

![3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2438186.png)

![2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone](/img/structure/B2438188.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2438189.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2438190.png)
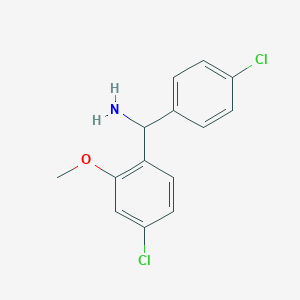
![3-(3,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2438192.png)